Bis(4-chlorophenyl) Oxalate
CAS No.: 3155-18-8
Cat. No.: VC16114923
Molecular Formula: C14H8Cl2O4
Molecular Weight: 311.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3155-18-8 |
|---|---|
| Molecular Formula | C14H8Cl2O4 |
| Molecular Weight | 311.1 g/mol |
| IUPAC Name | bis(4-chlorophenyl) oxalate |
| Standard InChI | InChI=1S/C14H8Cl2O4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H |
| Standard InChI Key | MBONTEKTGWLRLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OC(=O)C(=O)OC2=CC=C(C=C2)Cl)Cl |
Introduction
Structural and Chemical Identity
Bis(4-chlorophenyl) oxalate (IUPAC name: bis(4-chlorophenyl) oxalate) is defined by the molecular formula . Its structure consists of an oxalate core () esterified with two 4-chlorophenyl groups. The chlorine atoms at the para positions of the aromatic rings enhance the compound’s electrophilicity and influence its reactivity in nucleophilic substitution and oxidation reactions .
Key Structural Features:
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Aromatic Chlorination: The electron-withdrawing chlorine groups stabilize the aromatic rings through resonance and inductive effects, altering the compound’s solubility and thermal stability.
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Ester Linkages: The oxalate ester bonds () are susceptible to hydrolysis under acidic or basic conditions, a property exploited in controlled-release applications.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of bis(4-chlorophenyl) oxalate typically involves the esterification of oxalyl chloride () with 4-chlorophenol () under anhydrous conditions. A representative reaction is:
Optimized Conditions:
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Solvent: Dichloromethane or tetrahydrofuran (THF) for improved solubility.
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Catalyst: Triethylamine to neutralize HCl byproducts.
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Yield: Reported yields range from 75–85% under optimized stoichiometric conditions .
Industrial Scalability
Continuous flow reactors are employed in industrial settings to enhance efficiency, with in-line purification systems minimizing by-products. Recent advancements emphasize green chemistry principles, such as solvent recycling and catalytic recovery.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of 180°C, attributed to the cleavage of ester bonds and subsequent release of CO. Differential scanning calorimetry (DSC) profiles show exothermic peaks at 190°C, correlating with oxidative degradation pathways .
Spectroscopic Characterization
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H NMR: Aromatic protons resonate at δ 7.3–7.5 ppm, while the oxalate methylene groups appear as singlet peaks near δ 4.2 ppm.
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IR Spectroscopy: Strong absorbance at 1745 cm confirms the presence of carbonyl () groups.
Mechanistic Insights and Reactivity
Chemiluminescence Mechanisms
Bis(4-chlorophenyl) oxalate participates in peroxyoxalate chemiluminescence, a reaction critical in analytical detection systems. The mechanism proceeds as follows:
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Nucleophilic Catalysis: Sodium salicylate acts as a base catalyst, deprotonating hydrogen peroxide to form a reactive intermediate .
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High-Energy Intermediate (HEI): The reaction between the oxalate ester and hydrogen peroxide generates a dioxetanedione intermediate, which decomposes to release energy.
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Light Emission: Energy transfer to a fluorophore (e.g., rubrene) produces visible light, with quantum yields dependent on catalyst concentration and solvent polarity .
Table 1: Comparative Chemiluminescence Efficiency of Oxalate Esters
| Compound | Quantum Yield (Φ) | Catalyst Used |
|---|---|---|
| Bis(4-chlorophenyl) oxalate | 0.15 | Sodium salicylate |
| Bis(2,4-dinitrophenyl) oxalate | 0.28 | Imidazole |
| Bis(pentachlorophenyl) oxalate | 0.09 | Triethylamine |
Hydrolysis Kinetics
Hydrolysis rates are pH-dependent, with pseudo-first-order rate constants () increasing in alkaline conditions due to nucleophilic attack by hydroxide ions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate hydrolysis by stabilizing transition states.
Applications in Research and Industry
Analytical Chemistry
The compound’s chemiluminescent properties enable its use in trace analyte detection, particularly in immunoassays and environmental monitoring. For example, it has been employed in the quantification of hydrogen peroxide in biological fluids with a detection limit of 0.1 nM .
Polymer Chemistry
As a cross-linking agent, bis(4-chlorophenyl) oxalate enhances the thermal stability of epoxy resins. Comparative studies show a 20% increase in glass transition temperature () when incorporated at 5 wt% loading.
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing chlorinated aromatic drugs, though its direct bioactivity remains underexplored. Derivatives have shown preliminary antimicrobial activity against Staphylococcus aureus (MIC: 50 µg/mL).
Challenges and Future Directions
Stability Optimization
Current research focuses on stabilizing the dioxetanedione intermediate to improve chemiluminescence efficiency. Encapsulation in micellar systems or metal-organic frameworks (MOFs) has shown promise in extending half-lives by 30% .
Environmental Impact
The persistence of chlorinated aromatic byproducts in ecosystems necessitates the development of biodegradable analogues. Enzymatic degradation pathways using lipases are under investigation.
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